molecular formula C11H9NO3 B2645769 1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 35975-54-3

1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No. B2645769
CAS RN: 35975-54-3
M. Wt: 203.197
InChI Key: DZNNIRHFSWTOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” is a compound that belongs to the quinolone family . Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” include a melting point of 186-187°C . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Hydrolysis and Synthesis Pathways : 1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is synthesized through specific hydrolysis and synthesis pathways. For instance, the compound 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is prepared by the reaction of N-methylisatoic anhydride with malononitrile. The treatment with concentrated sulfuric acid or NaOH in refluxing H2O:EtOH leads to various products, highlighting the compound's chemical versatility (Basafa et al., 2021).

  • Labeling for SPECT Studies : [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, related to the compound , has been synthesized for use as a tracer in SPECT studies of the N-methyl-D-aspartate receptor in the human brain. The synthesis involved non-isotopic nucleophilic halogen exchange and resulted in a product with high radiochemical yield and purity (Dumont & Slegers, 1996).

  • Molecular and Crystal Structure Analysis : Studies on the molecular and crystal structures of derivatives of 1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, like Methyl 3-aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates, have been conducted. These studies help in understanding the compound's properties and potential applications in various fields (Boteva et al., 2014).

Pharmacological Aspects

  • Anticancer Activity : New derivatives, such as 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, have been synthesized and tested for their anticancer effects, particularly against the breast cancer MCF-7 cell line. Certain compounds showed significant activity, indicating the potential for further exploration in cancer treatment (Gaber et al., 2021).

  • Antihypoxic Activity : The synthesis of derivatives, such as 4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid N-R-Amide Hydrochlorides, has shown promising antihypoxic effects. These substances have been identified as potentially useful for their antioxidant properties, making them candidates for further pharmacological testing (Ukrainets et al., 2014).

  • Analgesic Properties : Research has been conducted on 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their derivatives for their potential analgesic effects. The findings suggest that certain structural features, such as the presence of a carboxylic group and benzyl fragment, are crucial for exhibiting analgesic activity (Ukrainets et al., 2011).

Safety And Hazards

The safety information for “1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-methyl-4-oxoquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-8-5-3-2-4-7(8)10(13)6-9(12)11(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNNIRHFSWTOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

CAS RN

35975-54-3
Record name 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.